![molecular formula C7H18Cl2N2 B1382693 N,N,2-trimethylpyrrolidin-3-amine dihydrochloride CAS No. 1803609-71-3](/img/structure/B1382693.png)
N,N,2-trimethylpyrrolidin-3-amine dihydrochloride
Overview
Description
“N,N,2-trimethylpyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803609-71-3 . It has a molecular weight of 201.14 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is N,N,2-trimethylpyrrolidin-3-amine dihydrochloride . The Inchi Code is 1S/C7H16N2.2ClH/c1-6-7(9(2)3)4-5-8-6;;/h6-8H,4-5H2,1-3H3;2*1H .Scientific Research Applications
Biochemical Research
In biochemical research, N,N,2-trimethylpyrrolidin-3-amine dihydrochloride is used to study enzyme-substrate interactions. Its structural similarity to certain neurotransmitters allows scientists to investigate the binding affinities and reaction mechanisms of enzymes involved in neurotransmitter metabolism .
Analytical Chemistry
N,N,2-Trimethylpyrrolidin-3-amine dihydrochloride: is employed as a reagent in analytical chemistry to detect and quantify other substances. Its reactivity with certain chemical groups makes it a useful component in colorimetric assays and other detection methods .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-7(9(2)3)4-5-8-6;;/h6-8H,4-5H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRXWZLVLBEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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